3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiadiazole ring, and an isopropyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids under acidic conditions.
Attachment of the Benzamide Core: The benzamide moiety can be introduced through a condensation reaction between an amine and a carboxylic acid derivative.
Introduction of the Isopropyl Ether Group: This step involves the etherification of the hydroxyl group on the benzene ring using isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide: shares similarities with other benzamide derivatives and thiadiazole-containing compounds.
Benzamide Derivatives: Compounds like N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide.
Thiadiazole Compounds: Compounds such as 3-methyl-1,2,4-thiadiazole.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of the hydroxyl group, isopropyl ether, and thiadiazole ring in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C13H15N3O3S |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
3-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H15N3O3S/c1-7(2)19-11-5-9(4-10(17)6-11)12(18)15-13-14-8(3)16-20-13/h4-7,17H,1-3H3,(H,14,15,16,18) |
InChI Key |
NYSOTNPKPPELKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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